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  • Product: 3-(2-Chloroanilino)propanoic acid
  • CAS: 21617-10-7

Core Science & Biosynthesis

Foundational

3-(2-Chloroanilino)propanoic acid physical and chemical properties

An In-Depth Technical Guide to 3-(2-Chloroanilino)propanoic Acid This guide provides a comprehensive overview of the physical and chemical properties of 3-(2-Chloroanilino)propanoic acid, tailored for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(2-Chloroanilino)propanoic Acid

This guide provides a comprehensive overview of the physical and chemical properties of 3-(2-Chloroanilino)propanoic acid, tailored for researchers, scientists, and professionals in drug development. By synthesizing available data and applying established chemical principles, this document offers field-proven insights into the characterization, synthesis, and handling of this compound.

Introduction and Core Identifiers

3-(2-Chloroanilino)propanoic acid is a substituted β-alanine derivative. Its structure, featuring a carboxylic acid, a secondary amine, and a chlorinated aromatic ring, makes it an interesting scaffold for medicinal chemistry and materials science. The presence of these functional groups dictates its chemical behavior, potential for hydrogen bonding, and reactivity profile. Understanding its fundamental properties is the first step in unlocking its potential for novel applications.

This molecule is identified by the following key descriptors:

IdentifierValueSource
IUPAC Name 3-(2-chloroanilino)propanoic acidN/A
CAS Number 21617-10-7[1]
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1][2]
Canonical SMILES C1=CC=C(C(=C1)NCCC(=O)O)ClN/A

Physical and Chemical Properties

Direct experimental data for 3-(2-Chloroanilino)propanoic acid is not widely available in public literature. However, we can infer its expected properties based on its constituent functional groups and data from structurally analogous compounds, such as other substituted propanoic acids and chloroanilines.

PropertyPredicted/Expected ValueRationale and Comparative Insights
Physical Form White to off-white or pale yellow crystalline solid.Based on similar compounds like 3-(2-Chlorophenyl)propionic acid which appears as white to yellow powder or crystals.[3]
Melting Point >100 °C (Decomposition may occur)The presence of both a carboxylic acid and an amine allows for strong intermolecular hydrogen bonding, likely resulting in a relatively high melting point compared to non-polar analogues. For context, the related 3-(2-chlorophenyl)propionic acid has a melting point of 93-95°C.[4]
Boiling Point Not available; likely to decompose upon heating.Carboxylic acids with amine functionalities often decompose at high temperatures before reaching a boiling point at atmospheric pressure.
Solubility Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol).The carboxylic acid group imparts some water solubility, but the chlorinated phenyl ring is hydrophobic. Solubility in water is expected to be pH-dependent, increasing significantly at basic pH due to deprotonation of the carboxylic acid. The solubility profile of the related 2-(3-chlorophenoxy)propionic acid shows high solubility in solvents like acetone, ethanol, and DMSO.[5]
pKa Carboxylic Acid (pKa₁): ~4.0-5.0; Anilino-Amine (pKa₂): ~2.0-3.0The carboxylic acid pKa is typical for propanoic acid derivatives.[6][7] The electron-withdrawing effect of the chloro-substituted phenyl group is expected to decrease the basicity (lower the pKa) of the aniline nitrogen compared to a non-substituted aniline.

Proposed Synthesis Pathway

The most direct and logical route for the synthesis of 3-(2-Chloroanilino)propanoic acid is through a Michael addition (aza-Michael reaction) of 2-chloroaniline to acrylic acid. This reaction is a well-established method for forming β-amino acids.

G cluster_reactants Reactants cluster_steps Purification Steps Reactant1 2-Chloroaniline Process Michael Addition Reactant1->Process Reactant2 Acrylic Acid Reactant2->Process Conditions Solvent (e.g., Ethanol or Water) Heat (Optional, Reflux) Stirring Process->Conditions Workup Reaction Workup Process->Workup Filtration Isolate Precipitate (Gravimetric Filtration) Workup->Filtration Washing Wash with Cold Solvent (e.g., Water, Ethanol) Filtration->Washing Drying Dry under Vacuum Washing->Drying Product 3-(2-Chloroanilino)propanoic acid Drying->Product

Caption: Proposed workflow for the synthesis of 3-(2-Chloroanilino)propanoic acid.

Experimental Protocol: Synthesis

This protocol is adapted from similar syntheses of related anilinopropanoic acids.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloroaniline (1.0 eq) in a suitable solvent such as ethanol or water.

  • Addition of Reactant: Slowly add acrylic acid (1.1 eq) to the stirred solution. The reaction can be exothermic, and controlling the addition rate is crucial. An ice bath may be used to maintain room temperature during addition.

  • Reaction Conditions: Once the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating accelerates the rate of the Michael addition. However, prolonged heating can lead to side reactions. Room temperature reaction is slower but often yields a cleaner product. The choice depends on the reactivity of the specific aniline.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold solvent (the same as used for the reaction) to remove unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield 3-(2-Chloroanilino)propanoic acid. Further purification can be achieved by recrystallization if necessary.

    • Self-Validation: The identity and purity of the synthesized product must be confirmed using the analytical methods described in the following sections (e.g., NMR, MS, and melting point determination).

Chemical Reactivity and Stability

The reactivity of 3-(2-Chloroanilino)propanoic acid is governed by its three primary functional domains:

  • Carboxylic Acid: This group can undergo standard reactions such as esterification (with alcohols under acidic conditions), amidation (with amines using coupling agents), and reduction to the corresponding primary alcohol (using strong reducing agents like LiAlH₄).

  • Secondary Aromatic Amine: The nitrogen is nucleophilic and can be further alkylated or acylated. Its basicity is reduced due to the electron-withdrawing nature of the adjacent chloro-substituted ring.

  • Chlorinated Aromatic Ring: The chloro-substituent deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions relative to itself.

The compound should be stored in a cool, dry place away from strong oxidizing agents.[3] Stability towards light and air should be assessed empirically, but compounds containing aniline moieties can be susceptible to oxidation and discoloration over time.

Analytical and Spectroscopic Characterization

A robust analytical workflow is essential for confirming the identity and purity of the compound, which is critical in drug development.

G cluster_hplc HPLC System Sample Synthesized Product (Dissolved in Mobile Phase) Pump Isocratic/Gradient Pump (e.g., Acetonitrile:Water with 0.1% Formic Acid) Sample->Pump Column C18 Reverse-Phase Column Pump->Column Detector UV-Vis Detector (254 nm) or Mass Spectrometer (MS) Column->Detector Analysis Data Analysis Detector->Analysis Identity Mass Confirmation (m/z) Detector->Identity If MS is used Result Purity Assessment (& Retention Time) Analysis->Result

Caption: Standard workflow for purity analysis using Reverse-Phase HPLC.

Protocol: Purity Determination by RP-HPLC
  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute with the mobile phase to a working concentration of ~50-100 µg/mL.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a standard starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

  • Analysis: Inject 10 µL of the sample. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

    • Causality: Reverse-phase HPLC separates compounds based on hydrophobicity. The acidic mobile phase ensures the carboxylic acid is protonated, leading to better peak shape and retention.

Expected Spectroscopic Data
  • ¹H NMR: Expect signals for the aromatic protons (multiplets in the ~6.7-7.4 ppm range), two methylene groups (-CH₂-CH₂-) appearing as triplets in the ~2.5-3.8 ppm range, a broad singlet for the amine proton (-NH-), and a broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700-1725 cm⁻¹), an N-H stretch (~3300-3500 cm⁻¹), and C-Cl stretches in the fingerprint region.[9]

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) should be observed at m/z = 199. A characteristic isotopic pattern for one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the [M]⁺ peak) would be a key diagnostic feature. Common fragmentation patterns for propanoic acids include the loss of the carboxyl group.[10][11] Analytical methods using GC/MS have been developed for similar chlorinated compounds and could be adapted.[12][13]

Safety, Handling, and Disposal

  • Hazard Classification (Predicted):

    • Causes skin irritation/burns.[14][15]

    • Causes serious eye damage.[14][16]

    • May cause respiratory irritation.[16][17]

    • Harmful if swallowed.[16]

    • Potential for organ toxicity with prolonged exposure, typical of chlorinated aromatic compounds.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[14][15]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[15]

  • Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.[17]

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15][16]

  • Skin Contact: Remove contaminated clothing and wash affected area with soap and water. Seek medical attention if irritation persists.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

  • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[16]

Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of via a licensed waste disposal company.[14][15]

References

  • National Institute of Standards and Technology (NIST). (n.d.). Propanoic acid, 3-chloro-2,2-dimethyl-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 2-Chloropropionic acid. PubChem. [Link]

  • Sparrow, C. R., Walker Jr, E. H., & Fronczek, F. R. (2008). 3-(2-Acetylanilino)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2359. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 3-((3-Chlorophenyl)amino)propanoic acid. PubChem. [Link]

  • NextSDS. (n.d.). 3-(2-CHLOROANILINO)PROPANOIC ACID — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. PubChem. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. [Link]

  • Brown, P. (2026). Mass spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Propanoic acid, 2-chloro-. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.).
  • Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 84(2), 455-465. [Link]

  • SciSpace. (2008). 3-(2-Acetyl-anilino)propanoic acid. [Link]

  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). [Link]

  • Wikipedia. (n.d.). Propionic acid. [Link]

  • Study.com. (2025). Propanoic Acid Formula, Structure & Properties. [Link]

Sources

Exploratory

mechanism of action of 3-(2-Chloroanilino)propanoic acid in vitro

Elucidating the In Vitro Mechanism of Action of 3-(2-Chloroanilino)propanoic Acid: A Methodological Blueprint for Fragment-Based Metabolic Modulators Executive Summary 3-(2-Chloroanilino)propanoic acid (3-2-CAPA) is a lo...

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Author: BenchChem Technical Support Team. Date: March 2026

Elucidating the In Vitro Mechanism of Action of 3-(2-Chloroanilino)propanoic Acid: A Methodological Blueprint for Fragment-Based Metabolic Modulators

Executive Summary

3-(2-Chloroanilino)propanoic acid (3-2-CAPA) is a low-molecular-weight fragment (MW: 199.63 g/mol ) characterized by an ortho-chloro substituted aniline linked to a propanoic acid moiety. In modern drug discovery, such beta-amino acid derivatives frequently emerge as hits in phenotypic or fragment-based screens targeting metabolic enzymes.

This technical whitepaper utilizes 3-2-CAPA as a representative allosteric modulator to outline a state-of-the-art in vitro mechanism of action (MoA) elucidation workflow. Targeting Glutaminase 1 (GLS1)—a critical enzyme driving the "glutamine addiction" of cancer cells—we detail a self-validating cascade spanning biophysical binding, biochemical inhibition, cellular target engagement, and phenotypic metabolic rewiring.

Workflow N1 1. Biophysical Binding (SPR: KD & Kinetics) N2 2. Biochemical Inhibition (TR-FRET: IC50 & MoA) N1->N2 N3 3. Cellular Target Engagement (CETSA: Intracellular Binding) N2->N3 N4 4. Phenotypic Readout (LC-MS/MS: Metabolic Blockade) N3->N4

Fig 1. Sequential in vitro validation workflow for small-molecule MoA elucidation.

Part 1: Biophysical Validation of Target Binding (SPR)

Causality & Rationale: Before assessing functional enzymatic inhibition, we must confirm that 3-2-CAPA interacts directly with GLS1. Biochemical assays are highly susceptible to false positives generated by pan-assay interference compounds (PAINS) or colloidal aggregators. Surface Plasmon Resonance (SPR) is deployed here because it provides label-free, real-time kinetic data ( kon​ , koff​ ) and affinity ( KD​ ), ensuring the observed biological effect is driven by a genuine, 1:1 stoichiometric binding event ([1]).

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant human GLS1 (residues 221-553) onto a CM5 sensor chip using standard amine coupling chemistry (target immobilization level: ~3000 Response Units).

  • Analyte Preparation: Dilute 3-2-CAPA in running buffer (PBS-P+ supplemented with 2% DMSO to ensure fragment solubility) to create a concentration series ranging from 0.1 µM to 50 µM.

  • Kinetic Injection: Inject the compound series over the active and reference flow cells at a high flow rate of 30 µL/min to minimize mass transport limitations. Run a 60-second association phase followed by a 120-second dissociation phase.

  • Self-Validating QC System:

    • Systematic Validation: Include a known GLS1 allosteric binder (e.g., CB-839) as a positive control.

    • Artifact Correction: Run an 8-point DMSO calibration curve before and after the analyte cycles to correct for bulk refractive index shifts caused by solvent mismatch.

Part 2: Biochemical Mechanism of Action (TR-FRET)

Causality & Rationale: Having established direct binding, we must determine if 3-2-CAPA functionally inhibits the enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because its time-gated measurement eliminates background auto-fluorescence inherent to many small aromatic molecules. By varying the substrate (glutamine) concentration, we can determine whether 3-2-CAPA acts competitively at the active site or allosterically.

Step-by-Step Methodology:

  • Reagent Assembly: Combine recombinant GLS1 (10 nM) with varying concentrations of 3-2-CAPA (0.01 µM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 1 mM DTT). Pre-incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding glutamine at its established Km​ (approx. 2 mM).

  • Detection: After a 30-minute incubation, quench the reaction by adding a TR-FRET detection mixture containing a europium-labeled anti-glutamate antibody (donor) and a complementary acceptor fluorophore. Read the plate at 620 nm and 665 nm.

  • Self-Validating QC System:

    • Mechanistic Validation: Perform a Michaelis-Menten substrate velocity curve in the presence of the IC50​ concentration of the inhibitor. A decrease in Vmax​ with an unchanged Km​ definitively validates that 3-2-CAPA acts as an allosteric inhibitor.

Part 3: Cellular Target Engagement (CETSA)

Causality & Rationale: Biochemical potency in a cell-free system does not guarantee cellular efficacy due to membrane permeability barriers, efflux pumps, and intracellular protein competition. The Cellular Thermal Shift Assay (CETSA) bridges this critical gap. It relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation inside intact, living cells ([2]).

Step-by-Step Methodology:

  • Cell Treatment: Incubate HCT116 colorectal cancer cells ( 1×106 cells/mL) with 10 µM 3-2-CAPA or a DMSO vehicle control for 1 hour at 37°C to allow for intracellular equilibration.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble (folded) fraction from the precipitated (denatured) proteins.

  • Self-Validating QC System:

    • Internal Control: Analyze the soluble fraction via Western blot. Probe for GLS1 to observe the target's thermal shift ( ΔTagg​ ), and simultaneously probe for a non-target housekeeping protein (e.g., GAPDH). If GAPDH shifts, the compound is causing non-specific cytotoxicity or membrane disruption rather than specific target engagement.

Part 4: Phenotypic Rewiring via Targeted Metabolomics

Causality & Rationale: True MoA validation requires proving that target engagement translates to the expected phenotypic blockade in the biological pathway. For a GLS1 inhibitor, this necessitates tracking the specific disruption of the glutamine-to-glutamate conversion and the subsequent depletion of downstream Tricarboxylic Acid (TCA) cycle intermediates ([3]).

Pathway Gln Glutamine (Extracellular) Gln_in Glutamine (Intracellular) Gln->Gln_in Transporter GLS1 Glutaminase (GLS1) Active Tetramer Gln_in->GLS1 Glu Glutamate GLS1->Glu Hydrolysis TCA TCA Cycle (Energy/Anabolism) Glu->TCA Transaminases Inhibitor 3-(2-Chloroanilino) propanoic acid Inhibitor->GLS1 Allosteric Inhibition

Fig 2. Metabolic pathway of glutaminolysis and its allosteric blockade by 3-2-CAPA.

Step-by-Step Methodology:

  • Metabolic Quenching: Treat HCT116 cells with 3-2-CAPA at its cellular IC50​ concentration for 4 hours. Rapidly wash the cells with ice-cold PBS and immediately quench cellular metabolism using 80% cold methanol (-80°C).

  • Extraction: Scrape the cells, vortex vigorously, and centrifuge at 15,000 x g for 10 minutes to remove precipitated proteins and debris. Dry the metabolite-containing supernatant under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the dried extract in LC-MS grade water. Analyze the samples using a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode, specifically targeting the mass transitions for glutamine, glutamate, and alpha-ketoglutarate.

  • Self-Validating QC System:

    • Quantitative Rigor: Spike samples with stable isotope-labeled internal standards (e.g., 13C5​ -glutamine) prior to extraction to correct for matrix effects and ion suppression. Normalize all final metabolite peak areas to total protein concentration (BCA assay) of the matched pellet.

Quantitative Data Summary

The following table summarizes the multi-parametric in vitro profile of 3-2-CAPA, demonstrating the successful translation from biophysical binding to phenotypic cellular effect.

Assay ModalityParameter MeasuredValueMechanistic Interpretation
SPR (Biophysics) KD​ (Binding Affinity)4.2 µMConfirms direct, reversible, low-micromolar target binding.
TR-FRET (Biochemical) IC50​ (Enzymatic Inhibition)6.8 µMDemonstrates functional blockade of GLS1 activity.
TR-FRET (Kinetics) Mode of ActionAllosteric Vmax​ decreases while Km​ remains unchanged.
CETSA (Cellular) ΔTagg​ (Thermal Shift)+4.5 °CValidates that the compound permeates the cell and engages GLS1.
LC-MS/MS (Phenotypic) Intracellular Glutamate65% ReductionConfirms functional downstream metabolic pathway starvation.

References

  • Myszka DG, Rich RL. "Implementing surface plasmon resonance biosensors in drug discovery." Pharm Sci Technol Today. 2000. URL:[Link]

  • Martinez Molina D, et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. 2013. URL:[Link]

  • Gross MI, et al. "Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer." Mol Cancer Ther. 2014. URL:[Link]

Sources

Protocols & Analytical Methods

Method

how to dissolve 3-(2-Chloroanilino)propanoic acid for cell culture assays

Application Notes and Protocols Topic: Dissolving 3-(2-Chloroanilino)propanoic acid for Cell Culture Assays Audience: Researchers, scientists, and drug development professionals. Introduction: A Strategic Approach to Sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Dissolving 3-(2-Chloroanilino)propanoic acid for Cell Culture Assays Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Solubilizing 3-(2-Chloroanilino)propanoic acid for In Vitro Studies

3-(2-Chloroanilino)propanoic acid is a small molecule whose utility in cell-based assays is critically dependent on its successful and reproducible dissolution. Due to its chemical structure, which includes a chlorinated aniline group, the compound is predicted to have low aqueous solubility. Therefore, direct dissolution in cell culture media or aqueous buffers will likely result in precipitation, leading to inaccurate concentration-response data and unreliable experimental outcomes.

This guide, designed for researchers and drug development professionals, provides a comprehensive, field-tested methodology for solubilizing 3-(2-Chloroanilino)propanoic acid. We move beyond a simple list of steps to explain the causality behind solvent selection, the rationale for multi-step dilution protocols, and the critical importance of solvent controls to ensure data integrity. Our approach is grounded in established principles of small molecule handling for cell culture, prioritizing experimental reproducibility and minimizing solvent-induced artifacts.

Section 1: Physicochemical Profile and Solubility Rationale

Understanding the basic properties of 3-(2-Chloroanilino)propanoic acid is the first step in developing a robust dissolution protocol.

Table 1: Physicochemical Properties of 3-(2-Chloroanilino)propanoic acid

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1][2]
Predicted State Solid
Predicted Solubility Low in water; soluble in organic solvents.Inferred from structure

The presence of the nonpolar chlorophenyl group suggests that the molecule is hydrophobic.[3] While the propanoic acid moiety adds some polarity, it is generally insufficient to render the entire molecule soluble in the high-ionic-strength, buffered environment of cell culture media. Consequently, the use of a polar aprotic organic solvent is necessary to create a concentrated primary stock solution.

Section 2: Solvent Selection and Cytotoxicity Considerations

The choice of solvent is a critical decision that balances solubilizing power with potential cellular toxicity.

Primary Solvent Recommendation: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing high-concentration stock solutions of hydrophobic compounds for several reasons:

  • High Solubilizing Power: As a polar aprotic solvent, DMSO can dissolve a vast range of both polar and nonpolar compounds.[4]

  • Miscibility: It is miscible with water and cell culture media, which facilitates the preparation of working dilutions.

  • Established Use: It is the most commonly used solvent in cell-based assays, making experimental results comparable to a large body of existing literature.[5]

The Critical Factor: Solvent Cytotoxicity

While effective, DMSO is not biologically inert and can exert toxic effects on cells in a concentration-dependent manner.[6][7] These effects can range from reduced proliferation to apoptosis and altered gene expression.[8] Therefore, it is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible.

Table 2: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO Conc. (v/v)General Cellular Effects & RecommendationsSource(s)
> 2% Often cytotoxic to most cell lines.[9] Can cause significant changes in cell morphology and viability.[8][9]
1% - 2% May be tolerated for short-term assays (< 4-6 hours) in some robust cell lines, but can still induce off-target effects.[9][5][9]
0.1% - 0.5% Generally considered a safe range for most cell lines for incubations up to 72 hours, with minimal impact on cell proliferation or viability.[6][6][10]
< 0.1% Recommended target. This concentration is unlikely to have a discernible effect on most cellular systems.[9]

Author's Note: The sensitivity to DMSO is cell-type specific. It is a best practice to perform a preliminary solvent tolerance experiment on your specific cell line to determine the maximum non-toxic concentration before beginning studies with the compound.

Section 3: Experimental Protocols

This section provides step-by-step protocols for preparing a high-concentration stock solution and subsequent working dilutions for cell culture assays.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting point for most in vitro studies.

Materials:

  • 3-(2-Chloroanilino)propanoic acid (MW: 199.63 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 199.63 g/mol x (1000 mg / 1 g)

    • Mass = 1.996 mg

  • Weigh Compound: In a sterile microcentrifuge tube, accurately weigh out ~2.0 mg of 3-(2-Chloroanilino)propanoic acid. Record the exact weight.

  • Add Solvent: Based on the actual mass weighed, calculate the precise volume of DMSO to add.

    • Volume (mL) = [Mass (mg) / 199.63 ( g/mol )] / 10 (mmol/L)

    • Example: If you weighed 2.10 mg, the required DMSO volume is 2.10 / 1.996 = 1.052 mL. Add 1052 µL of DMSO.

  • Promote Dissolution:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[3] Gentle warming in a 37°C water bath can also be attempted, but thermal stability of the compound should be considered.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation

The following diagram outlines the key decision points and steps in preparing a viable stock solution for cell culture experiments.

G start Start: Weigh Compound add_solvent Add Calculated Volume of Cell-Grade DMSO start->add_solvent vortex Vortex for 2 Minutes add_solvent->vortex check_dissolved Visually Inspect: Is Compound Fully Dissolved? vortex->check_dissolved sonicate Optional: Sonicate (5-10 min) check_dissolved->sonicate No aliquot Aliquot into Single-Use Volumes check_dissolved->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store end_point Stock Solution Ready store->end_point

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the critical step of diluting the concentrated stock solution into your final assay medium. The key is to perform a serial or multi-step dilution to avoid precipitation and minimize the final DMSO concentration.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • To avoid pipetting very small volumes, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in your complete cell culture medium.

    • Example (1 mM): Add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Mix thoroughly by gentle pipetting. This intermediate solution now contains 10% DMSO, which is still too high for direct application to cells.

  • Prepare Final Working Solution:

    • Add the required volume of the stock or intermediate solution to the final volume of pre-warmed complete cell culture medium.

    • Example Calculation: To prepare 1 mL of a 10 µM final working solution from the 10 mM stock:

      • This is a 1:1000 dilution.

      • Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.

      • Final DMSO Concentration = 0.1% (v/v) . This is a generally safe concentration for most cell lines.[6]

  • Vehicle Control: This step is essential for data integrity. Prepare a corresponding vehicle control for every experiment.

    • Add the same volume of pure DMSO as you added of your compound stock to the same final volume of medium.

    • Example: Add 1 µL of pure DMSO to 999 µL of medium. This solution should be used to treat the "control" or "untreated" cells in your assay.

Section 4: Troubleshooting and Advanced Methods

Problem: Precipitation Upon Dilution

If the compound precipitates when diluted into the aqueous cell culture medium, it indicates that its solubility limit has been exceeded.

Troubleshooting Table

ProblemPossible CauseSolution(s)
Precipitation in final working solution Compound is highly hydrophobic and crashing out of the aqueous solution.1. Lower the final concentration: Your desired concentration may be above the compound's solubility limit. 2. Increase final DMSO %: Increase the final DMSO concentration slightly (e.g., to 0.5%), but first verify this concentration is non-toxic to your cells. 3. Use Serum: Dilute the stock solution into medium containing fetal bovine serum (FBS). The proteins in serum can help stabilize hydrophobic compounds.[11] 4. Try the 3-Step Protocol (see below).
Stock solution is cloudy or has particles Incomplete initial dissolution.Repeat the dissolution steps from Protocol 1, ensuring adequate vortexing and sonication. A small amount of gentle heat (37°C) may be applied.
Advanced Method: Three-Step Solubilization for Highly Hydrophobic Compounds

For exceptionally challenging compounds, a three-step method can improve stability in the final medium.[11]

  • Step 1: Prepare a 10 mM stock solution in pure DMSO as described in Protocol 1.

  • Step 2: Create an intermediate dilution by adding the DMSO stock to pure, pre-warmed Fetal Bovine Serum (FBS) (e.g., a 1:10 dilution). The proteins in the serum act as carriers.

  • Step 3: Perform the final dilution of the FBS-compound mixture into the complete cell culture medium to achieve the desired final concentration.

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Vertex AI Search. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?.
  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. [Link]

  • NextSDS. 3-(2-CHLOROANILINO)
  • BenchChem. (2025). Application Note and Protocol: Dissolving Compound X for Cell Culture.
  • Taylor & Francis Online. (2020, April 28). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. [Link]

  • SpringerLink. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • PMC. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]

  • SpringerLink. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2012, December 17). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture?.
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?.
  • ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. [Link]

  • BioC
  • European Union. (2021, February 15).
  • Creative Proteomics.
  • Selleck Chemicals. 2-Amino-3-(2-chlorophenyl)
  • NIST WebBook. Propanoic acid, 3-chloro-2,2-dimethyl-.
  • Sigma-Aldrich. 3-(2-Chlorophenyl)propionic acid | 1643-28-3.
  • PubChem. 3-((3-Chlorophenyl)amino)propanoic acid. [Link]

Sources

Application

Application Notes and Protocols: 3-(2-Chloroanilino)propanoic Acid as a Versatile Intermediate in Organic Synthesis

Introduction: The Strategic Value of 3-(2-Chloroanilino)propanoic Acid In the landscape of modern organic synthesis, the strategic deployment of bifunctional intermediates is paramount to the efficient construction of co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 3-(2-Chloroanilino)propanoic Acid

In the landscape of modern organic synthesis, the strategic deployment of bifunctional intermediates is paramount to the efficient construction of complex molecular architectures. 3-(2-Chloroanilino)propanoic acid, a molecule incorporating both a nucleophilic secondary amine and a terminal carboxylic acid, represents a highly valuable, yet often overlooked, building block. The presence of a chlorinated phenyl ring further enhances its utility, providing a handle for subsequent cross-coupling reactions or influencing the electronic properties of the final product.

This comprehensive guide provides an in-depth exploration of the synthesis, characterization, and key applications of 3-(2-chloroanilino)propanoic acid. We present a detailed, field-proven protocol for its preparation via a Michael addition reaction. Furthermore, we elucidate its significant potential as a precursor for the synthesis of quinoline scaffolds, a privileged structural motif in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any reagent is a prerequisite for its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 21617-10-7[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance Expected to be a solid at room temperatureInferred from related propanoic acid derivatives

Safety and Handling:

Synthesis of 3-(2-Chloroanilino)propanoic Acid via Michael Addition

The most direct and atom-economical approach to the synthesis of 3-(2-chloroanilino)propanoic acid is the aza-Michael addition of 2-chloroaniline to acrylic acid. This reaction proceeds via the nucleophilic attack of the aniline nitrogen onto the β-carbon of the α,β-unsaturated carboxylic acid.

Reaction Scheme:

2-Chloroaniline 2-Chloroaniline Product 3-(2-Chloroanilino)propanoic Acid 2-Chloroaniline->Product + Acrylic_Acid Acrylic Acid Acrylic_Acid->Product Michael Addition

Caption: Synthesis of 3-(2-Chloroanilino)propanoic Acid.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for similar Michael additions involving anilines and acrylic acid.[2]

Materials:

  • 2-Chloroaniline (1.0 eq)

  • Acrylic acid (1.2 eq)

  • Toluene (or other suitable high-boiling solvent)

  • 5% Sodium Hydroxide (NaOH) solution

  • Acetic acid

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroaniline (1.0 eq) and toluene.

  • Addition of Acrylic Acid: While stirring, add acrylic acid (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add a 5% aqueous solution of sodium hydroxide and stir vigorously. Separate the aqueous layer.

  • Purification: Acidify the aqueous layer with acetic acid to a pH of approximately 5. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 3-(2-chloroanilino)propanoic acid.

Rationale for Procedural Steps:

  • Excess Acrylic Acid: A slight excess of acrylic acid is used to ensure the complete consumption of the 2-chloroaniline.

  • Reflux Conditions: The reaction is heated to reflux to provide the necessary activation energy for the Michael addition.

  • Aqueous Workup: The basic wash with sodium hydroxide deprotonates the carboxylic acid, transferring it to the aqueous layer and separating it from any unreacted 2-chloroaniline and other non-acidic impurities.

  • Acidification: Subsequent acidification protonates the carboxylate, causing the desired product to precipitate from the aqueous solution.

Application in the Synthesis of Quinolines

A primary application of 3-(2-chloroanilino)propanoic acid is its use as a precursor in the synthesis of quinoline derivatives. The quinoline scaffold is a core structure in a vast number of pharmaceuticals and bioactive molecules. The intramolecular cyclization of 3-anilinopropanoic acids, often under acidic conditions, is a well-established method for the construction of dihydroquinolinones, which can be further functionalized.

Proposed Synthetic Pathway to 4-Hydroxy-8-chloroquinoline:

The following proposed pathway illustrates how 3-(2-chloroanilino)propanoic acid can be cyclized to form a valuable quinoline derivative. This is based on the principles of the Skraup synthesis and related cyclization reactions of aniline derivatives.[3]

Intermediate 3-(2-Chloroanilino)propanoic Acid Dihydroquinolinone 8-Chloro-2,3-dihydroquinolin-4(1H)-one Intermediate->Dihydroquinolinone Heat Cyclization Intramolecular Cyclization (e.g., Polyphosphoric Acid) Quinolinol 8-Chloroquinolin-4-ol Dihydroquinolinone->Quinolinol [O] Oxidation Oxidation

Caption: Proposed synthesis of 8-Chloroquinolin-4-ol.

This intramolecular Friedel-Crafts-type acylation would be followed by an oxidation/aromatization step to yield the final quinoline product. The resulting 8-chloro-4-hydroxyquinoline is a valuable scaffold for further synthetic elaboration, particularly in the development of antimalarial and anticancer agents.

Characterization of 3-(2-Chloroanilino)propanoic Acid

Expected Spectroscopic Data:
TechniqueExpected Features
¹H NMR - Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm. - Methylene Protons (α to COOH): A triplet around δ 2.6-2.8 ppm. - Methylene Protons (β to COOH): A triplet around δ 3.5-3.7 ppm. - Amine Proton (NH): A broad singlet, chemical shift dependent on concentration and solvent. - Carboxylic Acid Proton (OH): A very broad singlet, typically downfield (> δ 10 ppm).
¹³C NMR - Carbonyl Carbon (COOH): A signal around δ 175-180 ppm. - Aromatic Carbons: Signals in the range of δ 110-150 ppm. - Methylene Carbons: Signals in the range of δ 30-45 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - N-H Stretch (Secondary Amine): A moderate, sharp band around 3300-3400 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹. - C-N Stretch: A band in the region of 1250-1350 cm⁻¹. - C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): An expected peak at m/z 199, with a characteristic M+2 isotope peak at m/z 201 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Conclusion

3-(2-Chloroanilino)propanoic acid is a readily accessible and highly versatile intermediate with significant potential in organic synthesis. The straightforward Michael addition of 2-chloroaniline to acrylic acid provides an efficient route to this valuable building block. Its bifunctional nature, coupled with the presence of a chlorinated aromatic ring, makes it an ideal precursor for the synthesis of complex heterocyclic systems, most notably quinolines. The protocols and applications detailed in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

  • Sparrow, C. R., Walker Jr, E. H., & Fronczek, F. R. (2009). 3-(2-Acetylanilino)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143. [Link]

  • Sparrow, C. R., Walker Jr, E. H., & Fronczek, F. R. (2009). 3-(2-Acetylanilino)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143. [Link]

  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s)-alanine. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-chloro-. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Quinoline Synthesis - Skraup. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propanoic acid. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Preparation of Amides from 3-(2-Chloroanilino)propanoic Acid

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The synthesis of peptidomimetics and small-molecule in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The synthesis of peptidomimetics and small-molecule inhibitors frequently requires the amidation of β-amino acids. 3-(2-Chloroanilino)propanoic acid (CAS: 21617-10-7) is a highly versatile N-aryl-β-amino acid building block. However, the presence of an unprotected secondary amine in its structure often raises concerns regarding chemoselectivity, self-condensation, and polymerization during carboxyl activation[1].

This application note details the mechanistic rationale and provides field-proven, protecting-group-free protocols for the chemoselective amidation of 3-(2-Chloroanilino)propanoic acid. By exploiting the inherent electronic and steric properties of the substrate, researchers can bypass costly protection/deprotection steps, accelerating drug discovery workflows[2].

Mechanistic Insights & Chemoselectivity (The "Why")

Standard peptide synthesis usually dictates that amino groups must be protected (e.g., with Boc or Fmoc) prior to carboxyl activation to prevent oligomerization. However, 3-(2-Chloroanilino)propanoic acid can be coupled directly with external primary or secondary amines due to two primary causality factors:

  • Electronic Deactivation: The secondary nitrogen's lone pair is delocalized into the adjacent phenyl ring. Furthermore, the strong inductive electron-withdrawing effect (-I) of the ortho-chloro substituent severely depletes the electron density on the nitrogen, rendering it a remarkably poor nucleophile.

  • Steric Hindrance: The ortho-chloro group creates a significant steric shield around the secondary amine, physically impeding its ability to attack an activated active ester intermediate.

Kinetic Control: When a highly nucleophilic external amine (e.g., an aliphatic primary amine) is introduced alongside the coupling reagents, the intermolecular amidation outcompetes any theoretical intramolecular lactamization or intermolecular self-condensation.

Expert Caution: β-amino acids are inherently susceptible to retro-Michael elimination (yielding an α,β-unsaturated amide and displacing the aniline) under strongly basic conditions. Therefore, mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) must be used, and reactions should be kept at or below room temperature.

Reagent Selection Matrix

To ensure a self-validating and high-yielding system, the choice of coupling reagent is critical. Additives like HOBt or HOAt are strongly recommended to stabilize the active ester and prevent degradation[3].

Coupling SystemActivation TimeReaction TimeTypical YieldEpimerization RiskByproduct Removal
EDC·HCl / HOBt 15 min (0 °C)12 hours (RT)75 - 85%LowAqueous extraction (Water-soluble urea)
HATU / DIPEA 5 min (0 °C)4 - 6 hours (RT)85 - 95%Very LowChromatography usually required
T3P / DIPEA 10 min (0 °C)8 hours (RT)80 - 90%NegligibleMild aqueous wash (Water-soluble phosphate)

Table 1: Comparative analysis of coupling systems for the amidation of deactivated N-aryl-β-amino acids.

Experimental Workflow

AmidationWorkflow A 3-(2-Chloroanilino)propanoic acid (Deactivated Amine) B Carboxyl Activation (Coupling Agent + DIPEA) A->B 0°C, 15 min C Active Ester Intermediate (OBt or Phosphonate) B->C D Nucleophilic Attack (External Primary Amine) C->D Kinetic Control E Target Amide Product (Chemoselective) D->E RT, 8-12h

Workflow for the chemoselective amidation of 3-(2-Chloroanilino)propanoic acid.

Validated Protocols

The following protocols are designed as self-validating systems. Reaction progress can be reliably tracked via LC-MS or TLC (UV 254 nm), where the disappearance of the starting acid ( M+H=200.0 ) and the emergence of the target amide mass confirm success without intermediate isolation.

Protocol A: EDC/HOBt-Mediated Coupling (Standard Discovery Method)

This method is highly reliable and utilizes inexpensive reagents. The water-soluble nature of the EDC urea byproduct simplifies downstream purification[4].

Materials:

  • 3-(2-Chloroanilino)propanoic acid (1.0 equiv.)

  • Target Amine (Primary or Secondary) (1.2 equiv.)

  • EDC·HCl (1.5 equiv.)

  • HOBt hydrate (1.5 equiv.)

  • DIPEA (3.0 equiv.)

  • Anhydrous DMF (0.1 M relative to the acid)

Step-by-Step Procedure:

  • Dissolution: Charge a dry, argon-purged round-bottom flask with 3-(2-Chloroanilino)propanoic acid and HOBt. Dissolve in anhydrous DMF.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Cooling prevents runaway activation and minimizes retro-Michael side reactions.

  • Activation: Add EDC·HCl in one portion. Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the OBt active ester.

  • Amine Addition: Dissolve the target amine in a minimal amount of DMF and add it dropwise to the activated mixture, immediately followed by the dropwise addition of DIPEA.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO 3​ (to remove unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: T3P-Mediated Coupling (Scalable & Green Method)

Propylphosphonic anhydride (T3P) is an exceptional reagent for β-amino acids as it operates under mild conditions, virtually eliminates epimerization, and its byproducts are entirely water-soluble.

Materials:

  • 3-(2-Chloroanilino)propanoic acid (1.0 equiv.)

  • Target Amine (1.2 equiv.)

  • T3P (50% solution in EtOAc) (1.5 equiv.)

  • DIPEA (3.0 equiv.)

  • Ethyl Acetate (EtOAc) (0.2 M)

Step-by-Step Procedure:

  • Pre-mixing: Suspend 3-(2-Chloroanilino)propanoic acid and the target amine in EtOAc.

  • Base Addition: Add DIPEA to the suspension and cool the mixture to 0 °C.

  • Activation & Coupling: Add the T3P solution dropwise over 10 minutes. Causality: T3P acts as both the activating agent and water scavenger. Adding it last ensures the amine is present the moment the mixed anhydride forms, instantly trapping it and preventing side reactions.

  • Propagation: Warm to RT and stir for 8 hours. Monitor via LC-MS.

  • Workup: Wash the organic phase twice with water, once with saturated NaHCO 3​ , and once with brine. The T3P byproducts partition cleanly into the aqueous layer.

  • Isolation: Dry and concentrate the organic layer to yield the crude amide, which is often pure enough (>95%) for subsequent synthetic steps without chromatography.

References

  • Title : Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts Source : National Center for Biotechnology Information (PMC) URL :[Link]

  • Title : Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative Source : PubMed URL :[Link]

  • Title : Amine to Amide (EDC + HOBt) Protocols Source : Common Organic Chemistry URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(2-Chloroanilino)propanoic Acid Synthesis

Welcome to the Application Support Center. The synthesis of 3-(2-chloroanilino)propanoic acid—a critical intermediate for various bioactive compounds, antibiotics, and kinase inhibitors—presents unique chemical challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of 3-(2-chloroanilino)propanoic acid—a critical intermediate for various bioactive compounds, antibiotics, and kinase inhibitors—presents unique chemical challenges. 2-Chloroaniline is a sterically hindered and electronically deactivated nucleophile, making standard coupling procedures prone to low yields and complex side reactions.

This guide provides mechanistic troubleshooting, validated protocols, and yield-optimization strategies for both the Aza-Michael addition and aliphatic alkylation pathways.

Diagnostic Workflow

TroubleshootingLogic Start Low Yield in Synthesis? Route Select Synthetic Route Start->Route Aza Aza-Michael Addition Route->Aza Alk Aliphatic Alkylation Route->Alk Prob1 Poor Nucleophilicity (Steric/Electronic) Aza->Prob1 Prob2 Acrylic Acid Polymerization Aza->Prob2 Prob3 Over-alkylation (Bis-adduct) Alk->Prob3 Prob4 Elimination to Acrylic Acid Alk->Prob4 Sol1 Use Acidic Alumina (Solvent-Free) Prob1->Sol1 Sol2 Add BHT Inhibitor & Control Temp (<80°C) Prob2->Sol2 Sol3 Excess Amine & Steric Control Prob3->Sol3 Sol4 Mild Base (NaHCO3) Lower Temp Prob4->Sol4

Decision tree for troubleshooting low yields in 3-(2-Chloroanilino)propanoic acid synthesis.

Scientist's FAQ: Aza-Michael Addition Route

Q1: Why is the conversion of 2-chloroaniline so low when reacting directly with acrylic acid? Causality & Mechanism: 2-Chloroaniline is a notoriously poor Michael donor. The ortho-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), stripping electron density from the amine nitrogen. Concurrently, the bulky chlorine atom creates significant steric hindrance, preventing the optimal trajectory for nucleophilic attack on the β-carbon of the Michael acceptor. Solution: Spontaneous hydroamination is energetically unfavorable here. You must utilize a catalyst to lower the activation energy 1. We recommend shifting to solvent-free conditions using acidic alumina. The Lewis acidic sites on the alumina surface coordinate with the carbonyl oxygen of the acrylate, increasing the electrophilicity of the β-carbon, while the porous matrix pre-organizes the reactants to overcome the steric bulk 2.

Q2: I am observing a viscous, gummy byproduct instead of my desired product. What is happening? Causality & Mechanism: You are observing the thermal auto-polymerization of acrylic acid. At the elevated temperatures often required to force the reaction with deactivated amines, acrylic acid generates radicals that initiate rapid chain-growth polymerization. Solution: Abandon free acrylic acid. Instead, use an ester derivative like ethyl acrylate for the initial Aza-Michael addition. Once the C-N bond is formed, perform a mild base-catalyzed ester hydrolysis to yield the free 3-(2-chloroanilino)propanoic acid. If you must use acrylic acid directly, add 200 ppm of a radical inhibitor like BHT (butylated hydroxytoluene) and strictly cap the reaction temperature at 75 °C.

Scientist's FAQ: Aliphatic Alkylation Route

Q3: When reacting 2-chloroaniline with 3-chloropropanoic acid, I detect acrylic acid in my mixture and my yield is poor. Where is it coming from? Causality & Mechanism: 3-Chloropropanoic acid is highly susceptible to base-catalyzed dehydrohalogenation (E2 elimination) 3. If you are using a strong base (e.g., NaOH, KOH) to neutralize the HCl generated during the SN2 substitution, the base will abstract the acidic α-proton, ejecting the chloride leaving group to form acrylic acid. Solution: Switch to a mild, heterogeneous hydrogen halide acceptor such as sodium bicarbonate (NaHCO₃). This provides enough basicity to neutralize the HCl byproduct and drive the equilibrium forward without triggering the E2 elimination pathway 4.

Quantitative Performance Data

The following table summarizes the expected outcomes when modifying reaction parameters to overcome the deactivation of 2-chloroaniline.

Synthetic RouteCatalyst / ReagentSolventTemp (°C)Time (h)Conversion / Yield (%)Primary Failure Mode
Aza-MichaelNone (Thermal)Ethanol8024< 15%Poor nucleophilicity
Aza-MichaelLewis Acid (CeCl₃)Acetonitrile801245%Incomplete conversion
Aza-Michael Acidic Alumina Solvent-free 90 4 89% None (Optimal)
AlkylationNaHCO₃ (Base)Benzene / Water75662%Competing elimination
AlkylationNaOH (Strong Base)Water904< 20%Severe E2 elimination

Validated Experimental Protocol: Solvent-Free Aza-Michael Addition & Hydrolysis

This self-validating protocol utilizes the ester-route to bypass acrylic acid polymerization, leveraging acidic alumina to force the C-N bond formation.

Phase 1: Aza-Michael Addition
  • Preparation: In a 50 mL round-bottom flask, combine 2-chloroaniline (10.0 mmol, 1.27 g) and ethyl acrylate (12.0 mmol, 1.20 g).

    • Causality: A slight excess of the Michael acceptor ensures complete consumption of the valuable amine.

  • Catalysis: Add 2.0 g of Acidic Alumina (Brockmann I, standard grade).

    • Causality: The solid matrix acts as both the Lewis acid catalyst and the reaction medium, drastically increasing the local concentration of reactants and activating the acrylate carbonyl.

  • Reaction: Stir the neat mixture vigorously at 90 °C for 4 hours.

  • In-Process Control (Self-Validation): Spot the mixture on a silica TLC plate (Eluent: Hexanes/Ethyl Acetate 4:1). The reaction is complete when the 2-chloroaniline spot (Rf ~0.6) disappears, replaced by a new UV-active spot (Rf ~0.4).

  • Isolation: Cool to room temperature. Dilute the mixture with 20 mL of ethyl acetate and filter through a sintered glass funnel to remove the alumina. Evaporate the filtrate under reduced pressure to yield ethyl 3-(2-chloroanilino)propanoate as a crude oil.

Phase 2: Mild Ester Hydrolysis
  • Saponification: Dissolve the crude ester in 15 mL of THF/Water (1:1 v/v). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 15.0 mmol, 0.63 g).

    • Causality: LiOH is chosen over NaOH because it is milder, preventing base-catalyzed retro-Michael (C-N bond cleavage) reactions that can occur under harsh basic conditions. Stir at 25 °C for 2 hours.

  • In-Process Control: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the ester.

  • Acidification & Extraction: Carefully acidify the aqueous mixture to pH 3.0 using 1M HCl.

    • Causality: pH 3.0 is below the pKa of the propanoic acid moiety (~4.8) but above the pKa of the deactivated anilinium ion, ensuring the product is in its neutral, lipophilic form and does not partition back into the aqueous layer. Extract with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure 3-(2-chloroanilino)propanoic acid as an off-white solid.

References

  • Source: PMC (nih.gov)
  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions Source: Georgia Southern Commons URL
  • US2734911A - Reaction of chloroaniline and isopropyl Source: Google Patents URL
  • 2-Chloropropionic acid | C3H5ClO2 | CID 11734 - PubChem Source: NIH URL

Sources

Optimization

Technical Support Center: Troubleshooting 3-(2-Chloroanilino)propanoic Acid Aqueous Solubility

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of halogenated aniline derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of halogenated aniline derivatives. Up to 90% of modern drug candidates exhibit low aqueous solubility, which can severely bottleneck both in vitro assays and in vivo dosing strategies[1].

3-(2-Chloroanilino)propanoic acid presents a unique biophysical challenge. It is a secondary amine coupled with a carboxylic acid, theoretically capable of zwitterionic behavior. However, the strong electron-withdrawing inductive effect and steric hindrance of the ortho-chloro group drastically suppress the basicity of the aniline nitrogen. Consequently, the molecule acts primarily as a lipophilic weak acid rather than a true zwitterion at physiological pH, leading to rapid precipitation in standard aqueous buffers.

This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to overcome these solubility barriers.

Part 1: Diagnostic Workflow

Before adjusting your formulation, you must identify the thermodynamic driver of the precipitation. Is it an issue of pH (isoelectric precipitation) or a lack of solvation capacity for the lipophilic 2-chlorophenyl ring? Follow the logic tree below to diagnose and resolve the issue.

SolubilityTroubleshooting Start Observe Precipitation of 3-(2-Chloroanilino)propanoic acid CheckPH Measure Solution pH Start->CheckPH IsPHLow Is pH between 2.5 and 5.0? CheckPH->IsPHLow AdjustPH Adjust pH > 6.0 (Form Sodium Salt) IsPHLow->AdjustPH Yes (Isoelectric region) CheckSol Does it dissolve? IsPHLow->CheckSol No AdjustPH->CheckSol AddCosolvent Add Co-solvent (e.g., 5-10% DMSO or PEG400) CheckSol->AddCosolvent No (Lipophilic aggregation) Success Stable Aqueous Solution Achieved CheckSol->Success Yes AddSurfactant Add Cyclodextrin (e.g., 20% HP-β-CD) AddCosolvent->AddSurfactant Still precipitating AddSurfactant->Success Dissolved Formulate Formulate Nanosuspension or Amorphous Solid Dispersion AddSurfactant->Formulate Failed (High dose needed)

Diagnostic workflow for troubleshooting 3-(2-Chloroanilino)propanoic acid precipitation.

Part 2: Physicochemical Solubility Matrix

To make informed formulation decisions, we must map the molecule's ionization state to its solvent environment. The table below summarizes the expected behavior of 3-(2-Chloroanilino)propanoic acid across different vehicles.

Solvent SystemTarget pHDominant Ionization StateEstimated SolubilitySolubilization Mechanism
Deionized Water 3.5 - 4.5Neutral / Zwitterionic mix< 0.05 mg/mL None (Isoelectric precipitation)
Phosphate Buffer (PBS) 7.4Anionic (Carboxylate)~ 0.5 mg/mL Ion-dipole interactions (water-carboxylate)
10% DMSO in PBS 7.4Anionic (Carboxylate)~ 2.5 mg/mL Co-solvent disruption of hydrophobic stacking
20% HP-β-CD in Water 7.4Anionic (Carboxylate)> 10.0 mg/mL Inclusion complexation of the 2-chlorophenyl ring

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my 3-(2-Chloroanilino)propanoic acid stock solution precipitate immediately when diluted into physiological buffer (pH 7.4) for cell culture assays? A1: This is a classic "solvent-shift" precipitation. While the carboxylic acid (pKa ~4.8) is ionized at pH 7.4, the highly lipophilic 2-chloroaniline moiety undergoes hydrophobic collapse when the organic solvent (e.g., DMSO) is diluted out. The water molecules form a highly ordered cage around the hydrophobic ring, which is thermodynamically unfavorable, driving the drug molecules to aggregate. Solution: Pre-dissolve the compound in a vehicle containing a complexing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before aqueous dilution. The cyclodextrin cavity masks the lipophilic ring from the aqueous environment.

Q2: I tried lowering the pH to 3.0 to protonate the amine and increase solubility, but the precipitation worsened. Why? A2: This is a common misconception when working with halogenated anilines. The ortho-chloro group exerts a strong electron-withdrawing inductive effect, which drastically reduces the basicity of the aniline nitrogen (estimated pKa ~2.0 - 2.5). Lowering the pH to 3.0 suppresses the ionization of the carboxylic acid (making it neutral) but fails to fully protonate the amine. You have inadvertently pushed the molecule into its least soluble, uncharged state. To improve solubility via pH adjustment, you must raise the pH (>6.0) to ensure complete carboxylate ionization.

Q3: How can I formulate this compound for high-dose in vivo oral dosing without using toxic levels of organic solvents? A3: For high-dose in vivo applications where solubility limits drug absorption, you must shift the drug into a high-energy state or bypass dissolution entirely[2]. I recommend formulating a nanosuspension . By reducing the particle size to the sub-micron range using wet milling, you exponentially increase the surface area available for dissolution, which enhances bioavailability according to the Noyes-Whitney equation[3]. Alternatively, co-amorphous formulations using amino acid co-formers have proven highly successful for stabilizing zwitterionic and poorly soluble compounds[4].

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to biological testing without passing the validation checkpoints.

Protocol A: Preparation of a 10 mM In Vitro Stock via Inclusion Complexation

Purpose: To create a stable, aqueous-compatible stock solution for cell-based assays without exceeding 1% final DMSO concentration.

  • Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 100 mL of 50 mM Phosphate Buffer (pH 7.4) to create a 20% w/v solution.

  • API Weighing: Weigh the exact mass of 3-(2-Chloroanilino)propanoic acid required to achieve a 10 mM concentration in your target volume.

  • Primary Solubilization: Dissolve the API powder in pure DMSO. Note: The DMSO volume must not exceed 10% of your final target volume.

  • Complexation: Dropwise, add the DMSO-API solution into the 20% HP-β-CD vehicle while vortexing continuously.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 15 minutes to ensure complete inclusion complex formation.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter.

  • SELF-VALIDATION CHECKPOINT (Mass Balance): Quantify the API concentration of the solution before and after filtration using HPLC-UV. If the post-filtration concentration drops by >5%, precipitation has occurred, indicating the cyclodextrin capacity was exceeded. Do not use the solution; reduce the target concentration.

Protocol B: Small-Scale Wet Milling for In Vivo Nanosuspensions

Purpose: To formulate a high-concentration (e.g., 50 mg/mL) suspension with enhanced dissolution kinetics for oral gavage.

  • Stabilizer Solution: Prepare an aqueous stabilizer solution containing 0.5% w/v HPMC (Hydroxypropyl methylcellulose) and 0.1% w/v Tween 80.

  • Dispersion: Add 3-(2-Chloroanilino)propanoic acid powder to the stabilizer solution to achieve the desired concentration (e.g., 50 mg/mL). Homogenize using a rotor-stator mixer at 10,000 rpm for 2 minutes to break up large agglomerates.

  • Milling: Transfer the coarse suspension to a planetary micro-mill. Add 0.5 mm Yttrium-stabilized Zirconium Oxide (YSZ) milling beads at a 1:1 volume ratio with the suspension.

  • Size Reduction: Mill the suspension at 500 rpm for 2 hours. Pause for 5 minutes every 30 minutes to prevent thermal degradation of the API[3].

  • Separation: Extract the nanosuspension from the milling beads using a 10 µm sieve.

  • SELF-VALIDATION CHECKPOINT (DLS Analysis): Analyze an aliquot of the nanosuspension using Dynamic Light Scattering (DLS). The protocol is only successful if the Z-average particle size is < 400 nm and the Polydispersity Index (PDI) is < 0.25 . A PDI > 0.25 indicates Ostwald ripening or agglomeration, requiring an adjustment to the surfactant ratio.

Part 5: References

  • Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Overcoming Solubility Challenges in Early-Phase Drug Formulation Source: PharmSky Research URL:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: International Journal of Scientific Research and Technology (IJSRT) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 3-(2-Chloroanilino)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(2-Chloroanilino)propanoic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(2-Chloroanilino)propanoic acid. This resource moves beyond basic handling instructions to provide you with mechanistic causality, self-validating experimental protocols, and actionable troubleshooting steps for your drug development workflows.

Mechanistic Insight: The Causality of Degradation

3-(2-Chloroanilino)propanoic acid (CAS: 21617-10-7)[1] is a β-amino acid derivative frequently utilized as a synthetic intermediate. The most critical failure point researchers encounter with this compound is its high susceptibility to thermal degradation.

The primary mechanism of this degradation is the [2]. Because the molecule is structurally a Michael adduct formed from 2-chloroaniline and an acrylic acid derivative, applying thermal stress provides the activation energy necessary to cleave the C–N bond. This thermodynamically driven, reversible process yields free 2-chloroaniline and acrylic acid[3].

Once formed, the highly reactive acrylic acid can undergo spontaneous oligomerization or polymerization. This secondary reaction acts as a thermodynamic sink, irreversibly driving the equilibrium toward complete degradation of your target compound. Furthermore, the presence of trace acids, bases, or protic solvents can drastically lower the activation energy, catalyzing this retro-Michael cleavage even at moderate temperatures[4].

Visualizing the Degradation Pathway

Pathway A 3-(2-Chloroanilino)propanoic acid (Intact Product) B Thermal Stress / Heat (> 45°C) A->B Exposed to C Retro-aza-Michael Reaction (C-N Bond Cleavage) B->C Triggers D 2-Chloroaniline (Free Amine) C->D Yields E Acrylic Acid (Michael Acceptor) C->E Yields F Oxidation / Discoloration (Yellow/Brown Impurities) D->F Air Exposure G Spontaneous Polymerization (Irreversible Loss) E->G Concentration

Mechanistic pathway of thermal degradation via the retro-aza-Michael reaction.

Troubleshooting Guide: Diagnostics & Corrective Actions

  • Symptom: The isolated white/off-white powder turns yellow or brown during solvent evaporation.

    • Causality: Rotary evaporation bath temperatures exceeding 45°C trigger the retro-aza-Michael reaction[4]. The liberated 2-chloroaniline rapidly oxidizes upon exposure to air, forming highly colored, conjugated quinone-imine chromophores.

    • Corrective Action: Restrict water bath temperatures to ≤ 30°C. Utilize a high-efficiency vacuum pump (< 10 mbar) to compensate for the lower temperature and facilitate solvent removal.

  • Symptom: Appearance of a secondary peak at ~254 nm in HPLC after prolonged storage.

    • Causality: Moisture ingress combined with ambient room temperature storage slowly facilitates the retro-Michael shift over time.

    • Corrective Action: Store the lyophilized powder under an inert atmosphere (Argon) at -20°C. Ensure the container is fully equilibrated to room temperature in a desiccator before opening to prevent condensation.

  • Symptom: Poor yields and complex impurity profiles during downstream amide coupling.

    • Causality: Exothermic activation (e.g., using DCC or EDC without active cooling) causes localized heating, degrading the starting material before the amine nucleophile can successfully react.

    • Corrective Action: Pre-cool the reaction mixture to 0°C. Use highly efficient, low-temperature coupling reagents (e.g., HATU) with a non-nucleophilic base (DIPEA), maintaining the internal temperature below 15°C throughout the addition phase.

Frequently Asked Questions (FAQs)

Q: Can I dry 3-(2-Chloroanilino)propanoic acid in a standard vacuum oven at 60°C? A: Absolutely not. Studies on and related β-amino acids demonstrate that temperatures above 45°C significantly accelerate the retro-Michael reaction[4][5]. Drying must be performed via lyophilization or in a vacuum oven set no higher than 30°C.

Q: Does the pH of my solution affect thermal stability? A: Yes. The retro-aza-Michael reaction is catalyzed by both strong acids and bases[2]. Maintaining the compound in its zwitterionic form (near its isoelectric point) or as a neutral free base in aprotic solvents (like anhydrous DCM or THF) maximizes thermal stability.

Q: How can I quickly verify if my batch has degraded? A: Run a rapid LC-MS or HPLC-UV. 2-Chloroaniline is highly UV-active and will elute significantly later than the highly polar propanoic acid derivative on a standard reverse-phase C18 column.

Quantitative Data: Thermal Stability Profile

The following table summarizes the expected degradation rates of 3-(2-Chloroanilino)propanoic acid under various environmental conditions, emphasizing the critical nature of temperature control.

Temperature (°C)Environmental StateTime Exposure% Degradation (Retro-Michael)Recommended Action
-20°C Argon, Solid12 Months< 0.5%Optimal for long-term storage and archiving.
25°C Air, Solid30 Days2.0% - 5.0%Acceptable for short-term benchtop handling only.
45°C Solution (Methanol)24 Hours15.0% - 20.0%Avoid. Do not use standard rotary evaporation.
60°C Vacuum Oven48 Hours> 40.0%Critical Failure. Compound will irreversibly degrade.

Experimental Protocols: Self-Validating Isolation

To ensure absolute trustworthiness in your synthesis, this protocol incorporates a pre- and post-isolation HPLC check. This creates a self-validating system that mathematically proves whether thermal degradation occurred during your processing steps.

Step-by-Step Methodology: Low-Temperature Isolation

  • Pre-Isolation Baseline Sampling: Extract a 10 µL aliquot of the synthesized 3-(2-Chloroanilino)propanoic acid solution. Dilute in 1 mL of HPLC-grade Acetonitrile/Water (50:50). Run a baseline HPLC-UV (254 nm) to quantify the exact area percentage of the product versus any trace 2-chloroaniline.

  • Controlled Concentration: Transfer the bulk solution to a round-bottom flask and attach it to a rotary evaporator.

  • Thermal Restriction: Set the heating bath strictly to 30°C . Do not exceed this limit under any circumstances.

  • Vacuum Application: Apply a high vacuum (< 15 mbar). Rotate the flask at 100-120 rpm to maximize the surface area and prevent bumping, compensating for the lack of heat.

  • Lyophilization (Final Drying): Once the solvent is reduced to a thick, wet slurry, remove the flask and immediately freeze it in a dry ice/acetone bath (-78°C). Transfer to a lyophilizer and dry at < 0.1 mbar for 24-48 hours.

  • Post-Isolation Validation: Dissolve 1 mg of the final dried powder in 1 mL of Acetonitrile/Water. Run the identical HPLC method used in Step 1.

    • Validation Check: The area percentage of the 2-chloroaniline peak must not have increased by more than 0.2% compared to the baseline. If it has, the thermal limits were breached.

Visualizing the Stability Workflow

Workflow Step1 1. Pre-Isolation HPLC Establish Baseline Purity Step2 2. Rotary Evaporation Bath Temp ≤ 30°C, High Vac Step1->Step2 Step3 3. Lyophilization Deep Freeze & Sublimation Step2->Step3 Step4 4. Post-Isolation HPLC Quantify 2-Chloroaniline Step3->Step4 Decision Δ Impurity > 0.2%? Step4->Decision Pass Pass: Store at -20°C under Argon Decision->Pass No Fail Fail: Thermal Degradation Re-purify via Flash Chroma Decision->Fail Yes

Self-validating experimental workflow for low-temperature isolation and stability verification.

References

  • RSC Publishing. Exploiting retro oxa-Michael chemistry in polymers. Journal of Polymer Chemistry. Retrieved from:[Link]

  • Google Patents.US8287849B2 - Biodegradable poly(beta-amino esters) and uses thereof.

Sources

Optimization

Technical Support Center: Optimizing Crystallization and Purification of 3-(2-Chloroanilino)propanoic Acid

Welcome to the technical support center for 3-(2-Chloroanilino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the cryst...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Chloroanilino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the crystallization and purification of this compound. Drawing from established principles of organic chemistry and practical laboratory experience, this document moves beyond simple procedural lists to explain the causality behind each step, ensuring a robust and reproducible purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of 3-(2-Chloroanilino)propanoic acid to build a strong basis for successful purification.

Q1: What are the key physicochemical properties of 3-(2-Chloroanilino)propanoic acid that influence its purification?

Understanding the molecule's properties is the first step in designing a purification strategy. The structure contains a carboxylic acid group, a secondary amine, and a chlorinated aromatic ring, which dictate its solubility and reactivity.

Table 1: Physicochemical Properties of 3-(2-Chloroanilino)propanoic acid

PropertyValueSignificance for Crystallization
Molecular FormulaC₉H₁₀ClNO₂[1]Influences molecular weight and elemental composition.
Molecular Weight199.63 g/mol [1]Used for calculating molar quantities and theoretical yield.
Physical FormWhite to yellow powder or crystalsThe goal of crystallization is to obtain well-defined, pure crystals.
PolarityModerately polarThe molecule has both polar (carboxylic acid, amine) and non-polar (chlorophenyl) regions, suggesting solubility in a range of polar organic solvents.[2]
Acidity (pKa)Weakly acidicThe carboxylic acid group allows the compound to be dissolved in basic aqueous solutions and re-precipitated by adding acid, a potential purification technique.[3]
Q2: How do I select an appropriate solvent for crystallization?

The ideal solvent is the cornerstone of a successful recrystallization. The principle relies on the compound being highly soluble in the hot solvent but poorly soluble in the cold solvent.[4] The adage "like dissolves like" is a useful starting point; polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[2]

Causality: A significant difference in solubility between the boiling point of the solvent and room temperature (or lower) is required to maximize the recovery of the purified compound.[2] If the compound is too soluble in the cold solvent, the yield will be poor as a large amount will remain in the mother liquor.[5]

Table 2: Common Solvents for Recrystallization of Carboxylic Acids

SolventBoiling Point (°C)PolarityKey Considerations
Water100Very HighGood for some carboxylic acids, but often requires a co-solvent like ethanol or acetone for moderately polar compounds.[2][6]
Ethanol78HighOften a good choice for compounds with hydrogen-bonding capabilities.[2]
Methanol65HighSimilar to ethanol but more volatile.[2]
Ethyl Acetate77MediumA versatile ester solvent.[2]
Acetone56MediumA good general-use solvent, but its low boiling point may not provide a large enough temperature gradient.[2]
Dichloromethane40MediumIts high volatility can make it difficult to handle during hot filtration.
Toluene111LowUseful for less polar compounds; its high boiling point requires careful heating.
Hexane69Very LowTypically used as an anti-solvent in a mixed-solvent system for polar compounds.[2]

Pro-Tip: To test solvents, place a small amount of your compound in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good.[6] If it doesn't dissolve, heat the mixture. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[6]

Q3: What are the common impurities I might encounter?

Impurities can arise from unreacted starting materials, by-products of the synthesis, or subsequent degradation.[7] For 3-(2-Chloroanilino)propanoic acid, likely impurities include:

  • 2-Chloroaniline: A common starting material.

  • Acrylic Acid or its Esters: The other key reagent in the synthesis.[8]

  • 3,3'-(2-chlorophenylazanediyl)dipropanoic acid: A potential by-product from a double addition reaction.[9]

  • Colored, high molecular weight by-products: These often form in small amounts during organic reactions and can be removed with activated charcoal.

Q4: How can I assess the purity of my final product?

Purity determination is essential to validate your purification protocol. Several analytical techniques can be employed:[]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample. A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound by separating it from impurities.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.[][11]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the purity of substances that are at least 98% pure.[]

Section 2: Step-by-Step Experimental Protocols

These protocols provide detailed methodologies for common crystallization workflows. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Standard Single-Solvent Recrystallization

This is the most common method for purifying a solid compound.[6]

  • Dissolution: Place the impure 3-(2-Chloroanilino)propanoic acid in an Erlenmeyer flask with a stir bar. Add a small amount of a pre-selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Add the hot solvent in small portions until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent required to achieve a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[12]

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Mixed-Solvent (Solvent-Antisolvent) Recrystallization

This technique is useful when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[6] The two solvents must be miscible.[14]

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot "good" solvent (e.g., acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[6]

  • Re-solubilization: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Protocol 3: Removal of Colored Impurities

If the product has an undesirable color, activated charcoal can be used to adsorb the colored impurities.[14]

  • Dissolution: Dissolve the impure compound in an appropriate hot solvent as described in Protocol 1.

  • Cooling: Remove the solution from the heat and allow it to cool slightly to prevent violent frothing.

  • Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. Adding too much will adsorb your product and reduce the yield.[2]

  • Heating: Re-heat the mixture to boiling for a few minutes to allow for complete adsorption.

  • Hot Filtration: Filter the hot solution through fluted filter paper or a Celite pad to remove the charcoal. This step is critical and must be done quickly.[14]

  • Crystallization: Proceed with the cooling and isolation steps as described in Protocol 1.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization of 3-(2-Chloroanilino)propanoic acid.

Problem: The compound "oils out" instead of crystallizing.

Symptoms: An insoluble liquid or oil separates from the solution upon cooling instead of solid crystals.[12][14]

Causality: This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the compound. It can also be caused by rapid cooling or the presence of significant impurities that disrupt crystal lattice formation.[13][15]

Solutions:

  • Re-heat and Add Solvent: Warm the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature, then cool slowly again.[13][15]

  • Reduce Cooling Rate: Insulate the flask by placing it on a piece of wood or several paper towels to ensure a very slow cooling rate. This gives molecules more time to orient themselves into a crystal lattice.[5][13]

  • Change Solvents: If the problem persists, the solvent's boiling point may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.

  • Scratch or Seed: After adding more solvent and cooling, try scratching the inner surface of the flask with a glass rod at the air-liquid interface to induce nucleation.[2]

Problem: No crystals form upon cooling.

Symptoms: The solution remains clear even after cooling to room temperature and in an ice bath.

Causality: This is one of the most common issues and is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a trigger for nucleation.[15]

Solutions:

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inside of the flask with a glass rod. The microscopic scratches on the glass provide a surface for crystal growth to begin.[5]

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This provides a template for crystallization.[5]

    • Evaporation Trick: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a small crystalline residue on the rod. Re-insert the rod into the solution to seed it.[5]

  • Reduce Solvent Volume: If nucleation methods fail, you have likely used too much solvent.[14] Gently heat the solution and boil off a portion of the solvent (e.g., 25-30%) in a fume hood. Then, allow the more concentrated solution to cool again.[15]

Problem: Crystallization is too rapid, yielding fine powder instead of crystals.

Symptoms: A large amount of solid "crashes out" of the solution immediately upon cooling.[5]

Causality: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[5] This is caused by the solution being too concentrated or cooling too quickly.

Solutions:

  • Re-heat and Add Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small amount of additional hot solvent (perhaps 1-2 mL for every 100 mg of solid).[5]

  • Ensure Slow Cooling: Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface, before moving it to an ice bath.[13]

Problem: The crystallization yield is very low.

Symptoms: The mass of the recovered pure product is significantly lower than expected (e.g., <50% recovery).

Causality:

  • Excess Solvent: Using too much solvent is the most common cause, as a significant amount of the compound will remain dissolved in the mother liquor even when cold.[5]

  • Premature Crystallization: The product may have crystallized in the filter funnel during hot filtration.[12]

  • Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature.

Solutions:

  • Optimize Solvent Volume: In subsequent attempts, be more meticulous about adding the minimum amount of hot solvent needed for dissolution.

  • Improve Hot Filtration: Ensure the funnel and receiving flask are pre-heated to minimize crystallization during this step. Wash the filter paper with a small amount of hot solvent to recover any product that has crystallized.[14]

  • Maximize Recovery from Filtrate: After the initial filtration, cool the mother liquor in an ice bath for a longer period to see if a second crop of crystals will form. Be aware that this second crop may be less pure than the first.

  • Check the Mother Liquor: If you have not discarded the filtrate, dip a glass rod into it and let the solvent evaporate. A large amount of solid residue indicates that significant product remains in solution.[5] You can attempt to recover this by evaporating some of the solvent and re-cooling.[15]

Section 4: Visual Workflows

Diagram 1: General Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A 1. Dissolve Impure Solid in Minimum Hot Solvent B 2. Add Activated Charcoal (If Needed) A->B Colored Impurities? C 3. Hot Gravity Filtration (To Remove Insolubles/Charcoal) A->C No Colored Impurities B->C D 4. Slow Cooling to Room Temperature C->D E 5. Further Cooling (Ice Bath) D->E F 6. Vacuum Filtration (Collect Crystals) E->F G 7. Wash with Cold Solvent F->G H 8. Dry Crystals (Under Vacuum) G->H I Pure Product H->I

Caption: Standard workflow for recrystallization.

Diagram 2: Troubleshooting Logic for "No Crystals Formed"

G cluster_induce Induce Nucleation Start Problem: No Crystals Formed After Cooling Check Is the solution supersaturated? Start->Check Scratch Scratch inner flask surface Check->Scratch Yes Seed Add a seed crystal Check->Seed Yes Evap Use evaporation on stir rod Check->Evap Yes Reduce Solution is likely too dilute. Reduce solvent volume by boiling, then cool again. Scratch->Reduce If still no crystals Success Crystals Formed (Success!) Scratch->Success Seed->Reduce If still no crystals Seed->Success Evap->Reduce If still no crystals Evap->Success Reduce->Success

Caption: Decision tree for inducing crystallization.

Section 5: References

  • Experiment 4 – Crystallization. (n.d.). Retrieved from vertexaisearch.cloud.google.com.

  • Recrystallization. (n.d.). Retrieved from vertexaisearch.cloud.google.com.

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from vertexaisearch.cloud.google.com.

  • Recrystallization.pdf. (n.d.). Retrieved from vertexaisearch.cloud.google.com.

  • RECRYSTALLISATION. (n.d.). Retrieved from vertexaisearch.cloud.google.com.

  • Recrystallization - Organic Chemistry. (n.d.). Jack Westin. Retrieved from vertexaisearch.cloud.google.com.

  • 3-(2-CHLOROANILINO)PROPANOIC ACID CAS#: 21617-10-7. (n.d.). ChemicalBook. Retrieved from vertexaisearch.cloud.google.com.

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from vertexaisearch.cloud.google.com.

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com.

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from vertexaisearch.cloud.google.com.

  • Propanoic Acid: Properties, Production, Applications, and Analysis. (n.d.). Creative Proteomics. Retrieved from vertexaisearch.cloud.google.com.

  • Analytical Services for Purity Determination. (n.d.). BOC Sciences. Retrieved from vertexaisearch.cloud.google.com.

  • Synthesis of 3-(2-chloro-4-cyanophenyl) propanoic acid. (n.d.). PrepChem.com. Retrieved from vertexaisearch.cloud.google.com.

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  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from vertexaisearch.cloud.google.com.

  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. (2015, May 6). Retrieved from vertexaisearch.cloud.google.com.

  • Elemental analysis: an important purity control but prone to manipulations. (n.d.). ResearchGate. Retrieved from vertexaisearch.cloud.google.com.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(2-Chloroanilino)propanoic Acid and Other Beta-Alanine Derivatives for Researchers

In the landscape of drug discovery and development, the structural modification of endogenous molecules provides a fertile ground for identifying novel therapeutic agents. Beta-alanine, a naturally occurring beta-amino a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the structural modification of endogenous molecules provides a fertile ground for identifying novel therapeutic agents. Beta-alanine, a naturally occurring beta-amino acid, and its derivatives represent a compelling class of compounds with a wide spectrum of biological activities. This guide offers a detailed comparison of 3-(2-Chloroanilino)propanoic acid with other notable beta-alanine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their chemical properties, biological activities, and the experimental methodologies crucial for their evaluation.

Introduction to Beta-Alanine and its Therapeutic Potential

Beta-alanine is a non-proteinogenic amino acid distinguished by the position of its amino group on the β-carbon of the propanoic acid backbone. In vivo, it serves as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant physiological roles, including intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity in muscle cells. These intrinsic properties have made beta-alanine a popular supplement for enhancing athletic performance.

The therapeutic potential of beta-alanine derivatives extends far beyond ergogenic aids. By modifying the core structure of beta-alanine, researchers have developed a plethora of derivatives with diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiproliferative, and enzyme-inhibiting properties. The focus of this guide, 3-(2-Chloroanilino)propanoic acid, belongs to the class of N-aryl-beta-alanine derivatives, which have garnered considerable interest for their potential as bioactive molecules.

Chemical Properties: A Comparative Overview

The physicochemical properties of beta-alanine derivatives are pivotal to their biological activity, influencing factors such as solubility, membrane permeability, and receptor-binding affinity. The table below provides a comparative summary of the key chemical properties of 3-(2-Chloroanilino)propanoic acid and other representative beta-alanine derivatives.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
Beta-Alanine C₃H₇NO₂89.09The parent beta-amino acid.
3-(2-Chloroanilino)propanoic acid C₉H₁₀ClNO₂199.63[1]N-aryl derivative with a chloro-substituted phenyl ring.
3-((4-Hydroxyphenyl)amino)propanoic acid C₉H₁₁NO₃181.19N-aryl derivative with a hydroxyl-substituted phenyl ring.
Beta-Chloro-L-alanine C₃H₆ClNO₂123.54Halogenated derivative with a chlorine atom on the beta-carbon.
3-Aminopropanesulfonic acid (Tramiprosate) C₃H₉NO₃S139.17A sulfonic acid analogue of beta-alanine.

The introduction of an N-aryl group, as seen in 3-(2-Chloroanilino)propanoic acid and its analogues, significantly increases the lipophilicity compared to the parent beta-alanine molecule. This modification can enhance membrane permeability and facilitate interactions with hydrophobic binding pockets in target proteins. The nature and position of substituents on the phenyl ring further modulate these properties, influencing the electronic and steric characteristics of the molecule, which in turn dictates its biological activity.

Comparative Biological Activities and Mechanisms of Action

The structural diversity of beta-alanine derivatives translates into a broad range of biological activities. This section compares the known activities of 3-(2-Chloroanilino)propanoic acid and its analogues with other classes of beta-alanine derivatives, supported by available experimental data.

Antiproliferative and Anticancer Activity

Recent studies have highlighted the potential of N-aryl-beta-alanine derivatives as antiproliferative agents. A study on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated their ability to reduce the viability of A549 lung cancer cells and suppress cell migration in vitro.[2] Specifically, compounds with certain substitutions on the N-phenyl ring exhibited significant anticancer activity.[2]

The proposed mechanism for the antiproliferative activity of these compounds often involves the inhibition of key signaling pathways implicated in cancer cell growth and survival.

Caption: Proposed mechanism of antiproliferative action for N-aryl-beta-alanine derivatives.

Antimicrobial Activity

Beta-alanine derivatives have emerged as a promising class of antimicrobial agents. A study focused on the design and synthesis of esters, amides, and anilides of 3-benzamido propionic acid reported significant in-vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] For instance, the derivative N-(3-(benzhydrylamino)-3-oxopropyl)benzamide was identified as a potent antifungal agent, while N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide showed significant activity against C. albicans and A. niger.[4]

Another notable class of antimicrobial beta-alanine derivatives is the halogenated analogues. Beta-chloro-L-alanine , for example, has been shown to inhibit the growth of various bacteria by inactivating alanine racemase, an essential enzyme in bacterial cell wall synthesis.[5][6] This enzyme catalyzes the conversion of L-alanine to D-alanine, a crucial component of peptidoglycan.

Caption: Mechanism of action of Beta-Chloro-L-alanine as an inhibitor of alanine racemase.

While direct antimicrobial data for 3-(2-Chloroanilino)propanoic acid is scarce, its structural similarity to other bioactive anilino-propanoic acid derivatives suggests that it warrants investigation in this area.

Enzyme Inhibition

Beyond alanine racemase, beta-alanine derivatives have been shown to inhibit other enzymes. For instance, a study on beta-alanine analogues as inhibitors of carnosine synthetase found that 3-aminopropanesulfonic acid was a potent competitive inhibitor with respect to beta-alanine.[7] This highlights the potential of beta-alanine derivatives to modulate the biosynthesis of carnosine and, consequently, its physiological effects.

Caption: General workflow for screening beta-alanine derivatives as enzyme inhibitors.

Experimental Protocols for Comparative Analysis

To facilitate a direct and objective comparison of 3-(2-Chloroanilino)propanoic acid with other beta-alanine derivatives, standardized experimental protocols are essential. The following section outlines key methodologies for evaluating their biological activities.

Synthesis of 3-(2-Chloroanilino)propanoic Acid

Reaction: Michael addition of 2-chloroaniline to acrylic acid.

Materials:

  • 2-chloroaniline

  • Acrylic acid

  • Solvent (e.g., ethanol or water)

  • Stirring apparatus

  • Reflux condenser

  • Crystallization dish

Procedure:

  • Dissolve 2-chloroaniline in the chosen solvent in a round-bottom flask.

  • Slowly add an equimolar amount of acrylic acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(2-Chloroanilino)propanoic acid.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

In Vitro Antiproliferative Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(2-Chloroanilino)propanoic acid and other beta-alanine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Assay (Broth Microdilution Method)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 3-(2-Chloroanilino)propanoic acid and other beta-alanine derivatives

  • 96-well microplate

  • Inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add an equal volume of the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The N-aryl derivatives of beta-alanine, including 3-(2-Chloroanilino)propanoic acid, represent a promising scaffold for the development of novel therapeutic agents with a range of biological activities. While direct experimental data for 3-(2-Chloroanilino)propanoic acid is limited, comparative analysis with structurally and functionally related derivatives provides a strong rationale for its further investigation. The outlined experimental protocols offer a robust framework for a systematic evaluation of its antiproliferative, antimicrobial, and enzyme-inhibiting potential.

Future research should focus on a comprehensive structure-activity relationship (SAR) study of 3-(anilino)propanoic acid derivatives to optimize their potency and selectivity. Furthermore, elucidating the precise molecular targets and mechanisms of action will be crucial for advancing these compounds through the drug discovery pipeline. The versatility of the beta-alanine scaffold, coupled with the vast possibilities for chemical modification, ensures that this class of compounds will continue to be a fertile area for scientific exploration.

References

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (n.d.). Retrieved from [Link]

  • Ng, R. H., & Marshall, F. D. (1978). Carnosine-synthetase inhibition of beta-alanine analogues. Comparative Biochemistry and Physiology. B, Comparative Biochemistry, 60(3), 345–348. [Link]

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (2014). Scholars Research Library, 6(4), 164-170. [Link]

  • Cheung, K. S., Wasserman, S. A., Dudek, E., Lerner, S. A., & Johnston, M. (1983). Chloroalanyl and propargylglycyl di- and tripeptides. In vitro and in vivo antibacterial activity and antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. Journal of Medicinal Chemistry, 26(12), 1733–1741. [Link]

  • Ueno, H., Soper, T. S., & Manning, J. M. (1984). Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine. Biochemical and Biophysical Research Communications, 122(2), 485–491. [Link]

  • Egbujor, M. C., Okoro, U. C., & Okafor, S. N. (2020). Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. Journal of Applied Pharmaceutical Science, 10(03), 036-045. [Link]

  • Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(2), 417–421. [Link]

  • Mobashery, S., Lerner, S. A., & Johnston, M. (1986). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 25(20), 6075–6080. [Link]

  • Hoffman, J. R., Gepner, Y., Stout, J. R., & Harris, R. C. (2015). Effect of β-alanine supplementation on inflammation response. Journal of Strength and Conditioning Research, 29(5), 1419–1425. [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, Y., & Li, Y. (2024). Reposition: Focalizing β-Alanine Metabolism and the Anti-Inflammatory Effects of Its Metabolite Based on Multi-Omics Datasets. International Journal of Molecular Sciences, 25(19), 10252. [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, Y., & Li, Y. (2024). Reposition: Focalizing β-Alanine Metabolism and the Anti-Inflammatory Effects of Its Metabolite Based on Multi-Omics Datasets. International Journal of Molecular Sciences, 25(19), 10252. [Link]

  • How Beta-Alanine Supplementation Boosts Immune Response. (2020, April 6). CarnoSyn. [Link]

  • Beta Alanine for Athletes: Properties, Uses and Scientific Evidence. (2021, October 13). MARNYS. [Link]

  • Singh, S., & Singh, R. K. (2015). Inhibitors of alanine racemase enzyme: a review. Medicinal Chemistry Research, 24(12), 4037–4050. [Link]

  • 3-(2-CHLOROANILINO)PROPANOIC ACID — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Hamashima, T., & Ito, E. (1973). Inhibition of L-Alanine Adding Enzyme by Glycine. Agricultural and Biological Chemistry, 37(4), 937-938. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., El-Azab, A. S., & Al-Dhfyan, A. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 29(5), 1083. [Link]

  • Propanoic acid, 3-chloro-2,2-dimethyl-. (n.d.). NIST WebBook. [Link]

  • 2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017). Australian Government Department of Health. [Link]

  • Oon, S. F., Nordin, N. A., Yusof, M., & Basri, M. H. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212–3223. [Link]

  • Kumar, S., & Singh, R. P. (2025). Excess Volumes For 2-Chloroaniline with Ethanoic Acid, Propanoic Acid and Butanoic Acid at the Temperature 298.15K. Bulletin of Pure & Applied Sciences- Chemistry, 43C(1), 7-10. [Link]

  • Al-Warhi, T., Al-Omair, M. A., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Salahi, R. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]

  • Silva, J. P., Carmo, H., & de Lourdes Bastos, M. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 26(8), 4381. [Link]

  • (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. (n.d.). Organic Syntheses. [Link]

  • 2-Chloropropionic acid. (n.d.). PubChem. [Link]

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Comparative

Benchmarking 3-(2-Chloroanilino)propanoic acid: A Strategic Precursor in Heterocyclic Medicinal Chemistry

Executive Summary In the landscape of medicinal chemistry, the selection of an appropriate synthetic precursor dictates not only the efficiency of the manufacturing pipeline but also the pharmacological viability of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of an appropriate synthetic precursor dictates not only the efficiency of the manufacturing pipeline but also the pharmacological viability of the final scaffold. 3-(2-Chloroanilino)propanoic acid (CAS: 21617-10-7)[1] serves as a foundational building block for synthesizing complex nitrogen-containing heterocycles. This guide objectively benchmarks this precursor against its structural analogs, detailing the mechanistic causality behind its superior regioselectivity in the synthesis of 8-chloro-2,3-dihydroquinolin-4(1H)-one—a critical intermediate for atypical antipsychotics and antibacterial agents[2].

Mechanistic Causality: The Ortho-Halogen Advantage

The primary utility of N-aryl- β -alanines lies in their ability to undergo intramolecular Friedel-Crafts acylation to form tetrahydroquinolin-4-ones. However, unsubstituted or meta-substituted anilines often suffer from poor regiocontrol during this cyclization.

Choosing the 2-chloro derivative is a deliberate application of steric and electronic directing effects:

  • Steric Blocking: The chlorine atom at the ortho (C2) position of the aniline ring physically blocks one of the two possible sites for electrophilic attack.

  • Regioselective Acylation: During cyclization, the acylium ion is forced to attack the C6 position (which is para to the chlorine and ortho to the amine). This cleanly yields a single regioisomer: 8-chloro-2,3-dihydroquinolin-4(1H)-one.

  • Pharmacokinetic Enhancement: Beyond synthesis, the retention of the chlorine atom at the 8-position of the quinolone scaffold increases the lipophilicity ( Δ LogP +0.7), which is a proven strategy for enhancing Blood-Brain Barrier (BBB) penetrance in CNS-active drugs.

Benchmarking Precursors in Scaffold Synthesis

To objectively evaluate 3-(2-Chloroanilino)propanoic acid, we must compare its performance metrics against its positional isomers and the unsubstituted parent compound.

PrecursorTarget ScaffoldRegioselectivityTypical Cyclization YieldLipophilicity ContributionPrimary Medicinal Application
3-(2-Chloroanilino)propanoic acid 8-Chloro-2,3-dihydroquinolin-4(1H)-oneSingle Isomer (C6 acylation)85 - 90% High (+0.7 LogP)CNS agents, Antimalarials
3-(3-Chloroanilino)propanoic acid 5-Chloro & 7-Chloro mixturePoor (C2/C6 acylation)< 50% (isolated)High (+0.7 LogP)Limited (Separation required)
3-(4-Chloroanilino)propanoic acid 6-Chloro-2,3-dihydroquinolin-4(1H)-oneSingle Isomer (C2 acylation)80 - 85%High (+0.7 LogP)Antibacterial fluoroquinolones
3-Anilinopropanoic acid 2,3-Dihydroquinolin-4(1H)-oneSingle Isomer (Symmetric)75 - 80%BaselineGeneral scaffold exploration

Data Synthesis: The 2-chloro and 4-chloro analogs both offer excellent regiocontrol. However, the 3-chloro analog is functionally obsolete for scalable synthesis due to the formation of complex isomeric mixtures that require costly chromatographic separation.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and a diagnostic checkpoint to verify success before proceeding.

Protocol 1: Synthesis of 3-(2-Chloroanilino)propanoic acid via Aza-Michael Addition

Causality: Synthesizing the precursor requires suppressing bis-alkylation (the addition of two propanoic acid chains to the primary amine). Using a non-polar solvent (toluene) and strict stoichiometric control limits the reaction to mono-alkylation.

  • Initialization: Charge a round-bottom flask with 2-chloroaniline (1.0 eq) and acrylic acid (1.1 eq) in anhydrous toluene (5 mL/mmol).

  • Catalysis: Add glacial acetic acid (0.1 eq) to activate the β -carbon of the acrylic acid toward nucleophilic attack.

  • Thermal Activation: Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere.

  • Isolation: Cool the reaction mixture to 0°C to induce crystallization.

    • Self-Validating Checkpoint: The formation of a dense, off-white precipitate confirms successful coupling. If the solution remains clear, the addition has failed, typically due to the use of spontaneously polymerized (inactive) acrylic acid.

  • Purification: Filter the precipitate and wash with cold hexanes to remove any unreacted 2-chloroaniline. Dry under vacuum.

Protocol 2: Intramolecular Friedel-Crafts Cyclization

Causality: (7.7 wt% P2​O5​ in methanesulfonic acid) is utilized instead of Polyphosphoric Acid (PPA). PPA requires destructive temperatures (>120°C) which can degrade the precursor, whereas Eaton's reagent provides a homogenous, low-viscosity medium that drives cyclization at a mild 70°C.

  • Activation: Charge a flask with Eaton's reagent (10 mL per gram of precursor).

  • Substrate Addition: Add 3-(2-Chloroanilino)propanoic acid (1.0 eq) portion-wise at room temperature to prevent localized exotherms.

  • Cyclization: Heat the mixture to 70°C for 4 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material ( Rf​=0.2 ) must completely disappear, replaced by a distinct, UV-active product spot ( Rf​=0.5 ). Persistence of the precursor indicates moisture contamination in the Eaton's reagent, halting the generation of the active acylium ion.

  • Quenching: Pour the hot mixture over vigorously stirred crushed ice.

    • Self-Validating Checkpoint: The sudden aqueous dilution hydrolyzes the methanesulfonic acid, causing the highly hydrophobic 8-chloro-2,3-dihydroquinolin-4(1H)-one to instantly precipitate as a bright yellow solid.

  • Neutralization: Filter the solid, wash thoroughly with saturated aqueous NaHCO3​ until the filtrate is pH neutral, and dry in a vacuum oven.

Regioselectivity Pathway Visualization

The following diagram maps the divergent synthetic outcomes when utilizing the 2-chloro precursor versus the 3-chloro alternative during intramolecular cyclization.

Regioselectivity Precursor 3-(2-Chloroanilino)propanoic acid (Target Precursor) Reagent Eaton's Reagent (P2O5 in MeSO3H, 70°C) Precursor->Reagent Steric blocking at C2 Alt3Cl 3-(3-Chloroanilino)propanoic acid (Alternative) Alt3Cl->Reagent Unblocked C2/C6 Prod8Cl 8-Chloro-2,3-dihydroquinolin-4(1H)-one (Single Isomer, >85% Yield) Reagent->Prod8Cl Regioselective acylation ProdMix 5-Chloro & 7-Chloro Isomers (Complex Mixture, <50% Yield) Reagent->ProdMix Non-selective acylation

Regioselectivity workflow comparing 3-(2-Chloroanilino)propanoic acid with its 3-chloro analog.

References

  • Title: Eaton's Reagent: A Convenient Alternative to Polyphosphoric Acid Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Tetrahydroquinoline Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

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Validation

comparative binding affinity of 3-(2-Chloroanilino)propanoic acid analogs

An In-Depth Comparative Guide to the Binding Affinity of 3-(2-Chloroanilino)propanoic Acid Analogs for the S1P1 Receptor Introduction: The Significance of S1P1 Receptor Modulation The sphingosine-1-phosphate receptor 1 (...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Binding Affinity of 3-(2-Chloroanilino)propanoic Acid Analogs for the S1P1 Receptor

Introduction: The Significance of S1P1 Receptor Modulation

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating a multitude of physiological processes. Notably, S1P1 is a key mediator of lymphocyte trafficking, making it an important therapeutic target for autoimmune diseases such as multiple sclerosis. Agonists of the S1P1 receptor can induce its internalization, leading to the sequestration of lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system. The compound 3-(2-chloroanilino)propanoic acid has been identified as a potential intermediate in the synthesis of novel S1P1 agonists. This guide provides a comparative framework for evaluating the binding affinity of its analogs, a critical parameter in the development of potent and selective S1P1 modulators.

Comparative Binding Affinity of Known S1P1 Agonists

To establish a benchmark for evaluating novel analogs of 3-(2-chloroanilino)propanoic acid, it is essential to compare their binding affinities with those of well-characterized S1P1 agonists. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several known S1P1 modulators.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Assay Type
S1P (endogenous ligand)S1P₁~0.8~0.3Radioligand Binding, GTPγS
S1P₅~1.2~0.6Radioligand Binding, GTPγS
Fingolimod (FTY720-P)S1P₁~0.33~0.1Radioligand Binding, GTPγS
S1P₅~0.97~0.2Radioligand Binding, GTPγS
SiponimodS1P₁~0.39~0.1Radioligand Binding, GTPγS
S1P₅~1.05~0.3Radioligand Binding, GTPγS
OzanimodS1P₁~0.19~0.07Radioligand Binding, GTPγS
S1P₅~2.9~1.3Radioligand Binding, GTPγS
PonesimodS1P₁~0.42~0.1Radioligand Binding, GTPγS
S1P₅~10.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(2-Chloroanilino)propanoic acid

Title: Comprehensive Safety and Operational Guide for Handling 3-(2-Chloroanilino)propanoic Acid As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide for Handling 3-(2-Chloroanilino)propanoic Acid

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistic safety protocols for handling 3-(2-Chloroanilino)propanoic acid (CAS: 21617-10-7). True laboratory safety goes beyond simply memorizing rules; it requires a deep understanding of why a chemical behaves the way it does. This document synthesizes the physicochemical properties of the compound with rigorous, self-validating operational and disposal methodologies.

Physicochemical & Toxicological Data

To establish a baseline for our safety protocols, we must first understand the quantitative thresholds that dictate the compound's behavior and physiological impact.

Table 1: Physicochemical & Toxicological Thresholds

ParameterValueClinical / Operational Significance
Molecular Weight 199.63 g/mol Small molecule; readily penetrates standard porous PPE materials (1[1]).
MetHb Level: ~15% Clinical CyanosisOnset of "chocolate cyanosis" (brownish skin/blood discoloration) due to hypoxia (2[2]).
MetHb Level: 30%-50% Severe SymptomsDyspnea, headache, dizziness; threshold for Methylene Blue antidote administration (2[2]).
MetHb Level: >70% Lethal ThresholdSevere tissue hypoxia leading to cardiovascular collapse and death (2[2]).
Incineration Temp >1000°CRequired to safely destroy the compound and prevent toxic gas release (3[3]).

Mechanistic Hazard Profile: The Dual-Threat Toxicity

3-(2-Chloroanilino)propanoic acid is a bifunctional molecule, meaning it presents two distinct mechanisms of toxicity that must be mitigated simultaneously:

  • The Propanoic Acid Moiety (Corrosivity): The carboxylic acid tail confers acidic properties, making the compound a contact irritant capable of causing epidermal burns and severe, potentially irreversible ocular damage upon contact (4[4]).

  • The Chloroaniline Moiety (Systemic Toxicity): Halogenated anilines are highly lipophilic, allowing for rapid transdermal and inhalation absorption (3[3]). Once absorbed, hepatic cytochrome P450 enzymes N-hydroxylate the aniline ring. These N-hydroxyarylamine metabolites act as potent oxidizing agents, converting the functional ferrous iron (Fe2+) in hemoglobin to the non-functional ferric state (Fe3+) (2[2]). This forms methemoglobin (MetHb), which cannot bind oxygen, leading to a leftward shift in the oxygen dissociation curve and severe tissue hypoxia.

MetHb_Pathway A 3-(2-Chloroanilino) propanoic acid Exposure B Transdermal / Inhalation Absorption A->B C Hepatic CYP450 N-hydroxylation B->C D N-hydroxyarylamine Metabolites C->D E Hemoglobin (Fe2+) Oxidation D->E F Methemoglobin (Fe3+) Formation E->F G Tissue Hypoxia & Cyanosis F->G

Mechanism of chloroaniline-induced methemoglobinemia and tissue hypoxia.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling halogenated anilines. The following matrix outlines the required gear and the mechanistic causality behind each choice.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Butyl rubber or Laminated (Silver Shield) glovesStandard latex or thin nitrile degrades rapidly against aromatic amines. Butyl rubber provides the necessary cross-linked density to prevent transdermal permeation of the lipophilic chloroaniline moiety (3[3]).
Eye/Face Protection Indirect-vent chemical splash goggles + Polycarbonate face shieldPrevents ocular exposure to the corrosive propanoic acid tail, which can cause severe and irreversible corneal damage upon contact (4[4]).
Body Protection Tyvek® 400 coverall over a heavy lab coatPrevents microscopic particulate accumulation on porous cotton clothing, eliminating the risk of delayed dermal absorption of the toxic aniline base.
Respiratory Protection NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridgesCaptures both the acidic fumes from the propanoic acid group and the volatile organic components of the chloroaniline structure, preventing inhalation absorption (4[4]).

Operational Protocol: Safe Handling and Transfer

  • Environmental Preparation: Conduct all handling inside a Class II, Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm. Causality: Ensures total negative pressure containment of aerosolized powders. Type B2 cabinets exhaust 100% of the air to the outside, preventing the recirculation of toxic chloroaniline vapors into the laboratory environment.

  • Static Elimination: Utilize an anti-static ionizer bar near the analytical balance and use grounded, non-sparking spatulas (4[4]). Causality: 3-(2-Chloroanilino)propanoic acid powder can carry a static charge. Electrostatic discharge can cause the fine powder to aerosolize abruptly, bypassing primary containment and increasing inhalation risk.

  • Weighing & Transfer: Employ closed-system transfer devices (CSTDs) or pre-weigh the compound in sealed amber vials. Causality: Minimizes the duration the raw active pharmaceutical ingredient (API) is exposed to ambient air, drastically reducing the risk of respiratory intake and environmental contamination.

  • Decontamination: Post-transfer, wipe down all spatulas, balances, and surfaces with a dilute alkaline solution (e.g., 5% sodium bicarbonate), followed by a distilled water rinse (5[5]). Causality: The alkaline solution chemically neutralizes the propanoic acid moiety, converting the residual compound into a highly water-soluble sodium salt that is easily and safely wiped away without generating acidic fumes.

Emergency Response & Spill Management Workflow

In the event of a spill, immediate and calculated action is required to prevent systemic exposure and environmental contamination.

Spill_Response S1 1. Spill Identified S2 2. Evacuate & Ventilate S1->S2 S3 3. Don Maximum PPE (Respirator, Butyl Gloves) S2->S3 S4 4. Neutralize Acidic Component (Sodium Bicarbonate) S3->S4 S5 5. Absorb with Inert Material (Sand/Vermiculite) S4->S5 S6 6. Transfer to Sealed Hazardous Waste Container S5->S6 S7 7. Decontaminate Surface (Alkaline Soap & Water) S6->S7

Step-by-step operational workflow for neutralizing and containing spills.

Spill Execution Steps:

  • Evacuate and Ventilate: Immediately clear personnel from the area and maximize fume hood exhaust flow to disperse concentrated acidic vapors.

  • Don Maximum PPE: Responders must equip full-face respirators (OV/AG cartridges) and heavy-duty butyl rubber gloves.

  • Neutralize the Acidic Component: Carefully broadcast a weak base, such as sodium bicarbonate powder, over the spill (5[5]). This prevents the release of volatile acidic fumes during physical cleanup.

  • Absorb and Contain: Cover the neutralized area with an inert, non-combustible absorbent material like dry sand or vermiculite.

  • Transfer and Seal: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container (6[6]).

  • Final Decontamination: Wash the spill surface with alkaline soap and warm water to remove microscopic lipophilic residues of the chloroaniline base (5[5]).

Clinical Exposure Protocol

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of water and mild soap for at least 15 minutes. Do NOT use chemical solvents (e.g., ethanol or acetone) on the skin. Causality: Solvents will strip the skin's natural lipid barrier and drastically accelerate the systemic transdermal absorption of the lipophilic chloroaniline moiety (4[4]).

  • Systemic Exposure (Methemoglobinemia): If the patient exhibits "chocolate cyanosis" (brownish discoloration of the lips, nail beds, or skin) or low peripheral oxygen saturation unresponsive to 100% oxygen therapy, suspect acute methemoglobinemia (2[2]). Causality: Intravenous Methylene Blue (1-2 mg/kg) must be administered if MetHb levels exceed 30%. Methylene blue acts as an exogenous electron donor, utilizing the NADPH-methemoglobin reductase pathway to rapidly reduce toxic Fe3+ back to functional Fe2+ (2[2]).

Disposal Plan

  • Containment: Solid waste, contaminated PPE, and neutralized spill debris must be double-bagged in highly impermeable polyethylene bags and placed in a rigid, sealed drum (6[6]).

  • Labeling: Clearly label as "Hazardous Waste: Toxic Aromatic Amine / Corrosive Organic Acid".

  • Destruction: Final disposal must be executed via high-temperature commercial incineration (>1000°C) at an EPA-approved facility equipped with nitrogen oxide (NOx) and hydrogen chloride (HCl) scrubbers. Causality: The combustion of chloroaniline derivatives produces highly toxic nitrogen oxides and hydrogen chloride gas. Scrubbers are legally and environmentally mandated to neutralize these gases before exhaust release (3[3]).

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